1,3,4-Thiadiazole-2,5-dicarbothioamide
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Overview
Description
1,3,4-Thiadiazole-2,5-dicarbothioamide is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazole-2,5-dicarbothioamide can be synthesized through the reaction of hydrazinecarbothioamide with carbon disulfide under basic conditions. The reaction typically involves the use of a base such as potassium hydroxide or sodium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazole-2,5-dicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
1,3,4-Thiadiazole-2,5-dicarbothioamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole-2,5-dicarbothioamide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits enzyme activity.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
1,3,4-Thiadiazole-2,5-dicarbothioamide is unique compared to other thiadiazole derivatives due to its specific functional groups and biological activities. Similar compounds include:
- 1,3,4-Thiadiazole-2-thiol
- 1,3,4-Thiadiazole-2-amine
- 1,3,4-Thiadiazole-2,5-dithiol These compounds share the thiadiazole ring structure but differ in their substituents and biological activities .
Properties
CAS No. |
666854-98-4 |
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Molecular Formula |
C4H4N4S3 |
Molecular Weight |
204.3 g/mol |
IUPAC Name |
1,3,4-thiadiazole-2,5-dicarbothioamide |
InChI |
InChI=1S/C4H4N4S3/c5-1(9)3-7-8-4(11-3)2(6)10/h(H2,5,9)(H2,6,10) |
InChI Key |
OPAZDSGNKIJFIF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(S1)C(=S)N)C(=S)N |
Origin of Product |
United States |
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